Author: BenchChem Technical Support Team. Date: December 2025
The copyright holder for this preprint this version posted November 3, 2024. ; --INVALID-LINK-- doi: bioRxiv preprint. Page 2. 50 including bone metastasis.(5) X-ray crystal structure analysis of PSMA, also known as N-acetylated L-aspartyl-L-. 51 glutamate (B1630785) peptidase (NAALADase I), has identified the critical interaction of potent inhibitors within the. 52 hydrophobic active site of the enzyme.(6) Consequently, several classes of NAALADase I inhibitors had been. 53 exploited for structure-based design platforms, leading to the novel synthesis of PSMA-HBED-CC.(7-9) To date,. 54. 68Ga-PSMA-HBED-CC has explicitly demonstrated superior detection of PSMA-positive prostate cancer lesions in. 55 recurrent and metastatic sites over conventional imaging methods(10, 11) and two other FDA-approved PET tracers,. 56. 18F-Fluciclovine, 11C-Choline that used in patients with suspected cancer recurrence.(12) Recently, FDA also. 57 approved 18F-Piflufolastat as the second PSMA-targeted positron emission tomography (PET) imaging drug with. 58 prostate cancer.(13). 59. Besides 68Ga-PSMA-HBED-CC, the preferential use of 99mTc-labeled urea-based PSMA inhibitor has. 60 received interest as an alternative option to widespread the advantages of PSMA imaging due to a number of. 61 prostate cancer patients who are scheduled on PSMA imaging. The hybrid modality of SPECT/CT offers a wide. 62 range of workhorses in nuclear medicine with lower financial access, especially the remote medical center in which. 63. PET/CT facility is not available. Although the spatial resolution of 99mTc is not as good as that of 68Ga, 99mTc. 64 provides a sufficiently long half-life of 6 hours in both preparation and accumulation in the target site. Moreover, the. 65 decay range of 99mTc is short enough to minimize radiation exposure to ...
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PSMA-HBED-CC was purchased from ABX advanced biochemical compounds (GmbH, Germany). ... MiniGita was used. ... SnCl2·2H2O 0.144 mg was added to concentrate HCl 0.75 mL, followed by heating at 100 oC for 5 minutes. ... solution should be freshly prepared before labeling. ... from a C18 cartridge using EtOH:H2O (1:1) 2 mL to the final product vial. ... (RCY) was calculated. The pH of the final product was determined using a pH indicator. ... hours and monitored by iTLC every hour.
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10330, Thailand. ... Bangkok 10700, Thailand. ... Medicine, Chulalongkorn University, Bangkok 10330, Thailand. ... ubiquitous and affordable in the worldwide population. ... HBED-CC was subsequently evaluated. ... temperature. ... 99mTc-PSMA-HBED-CC met the criteria in accordance with the European Pharmacopoeia. ... management of prostate cancer, clinical outcome, and patient's quality of life. ... decay range of 99mTc is short enough to minimize radiation exposure to patients and medical staff. ... parameters to improve the radiosynthesis of 99mTc-PSMA-HBED-CC. ... Fig 1 Chemical structures of (A) DTPA, (B) PSMA-HBED-CC and (C) imposed chelating motif.
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saline as mobile phase. ... accessibility for prostate cancer diagnosis. ... PSMA-HBED-CC was chosen for this study due to its widespread clinical use and commercial availability. ... indicating effective reduction of TcO4 -. However, higher amounts of SnCl2 also increased colloid formation. ... form the desired complex. ... stability. ... more cost-effective and easier to manipulate.
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Benchamat Phromphao1, 2, Shuichi Shiratori3* 1Medical Physics Program, Department of Radiology, Faculty of Medicine, Chulalongkorn University, Bangkok. ... Objective: 68Ga-PSMA-HBED-CC (68Ga-PSMA-11) was approved by the US FDA as the first PSMA-targeted PET. imaging drug for patients with prostate cancer. ... Methods: A solution of 99mTc-pertechnetate was added to PSMA-HBED-CC and 4% SnCl2·2H2O in a 10 mL sterile. vial. ... Results: The radiolabeling of 99mTc-PSMA-HBED-CC was succeeded using the appropriate amount of 10 µg. ... Introduction. ... Materials and Methods. ... Labelling of PSMA-HBED-CC with Tc-99m. ... Quality control. ... 111. ... 128. ... 138. ... 167.
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[Ga]Ga-PSMA-HBED-CC: a new PET tracer for imaging of prostate cancer patients - PubMed
(2014-08-15) [68Ga]Ga-PSMA-HBED-CC has the potential to become the new standard in PET/CT imaging of prostate cancer.
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(2014-08-15)
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Substances
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Acetates.
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Chelating Agents.
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Edetic Acid.
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Gallium Radioisotopes.
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Oligopeptides.
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Radiopharmaceuticals.
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(2014-08-15) First-in-man results of two patients with metastatic prostate cancer are presented. [68Ga]Ga-PSMA-HBED-CC PET/CT was able to detect lesions in the skeleton, the lung and lymph nodes with high contrast. All lesions detected by conventional imaging were also detected by [68Ga]Ga-PSMA-HBED-CC PET/CT. However, PET/CT revealed more lesions than conventional imaging. The radiation dose was calculated based on the human data. The effective dose was 0.023 mSv/MBq leading to a dose of 3.45 mSv for a typical 150 MBq injection.
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(2014-08-15) The chelator HBED-CC allows for fast and simple kit-like labelling even at room temperature. The resulting tracer is highly promising for the imaging of prostate cancer as it demonstrates high stability and thus low release of (68)Ga in vivo.
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(2014-08-15) In this study, we introduce the 68Ga-labelled equivalent [68Ga]Ga-PSMA-HBED-CC. Methods: The PSMA inhibitor was synthesized and characterized by mass spectrometry and NMR. The corresponding Ga-complex was modelled by quantum chemical calculations. The 68Ga-complex was synthesized in a fully automated synthesis module. Quality control was performed using HPLC and TLC. The partition coefficient was determined in octanol/PBS. The in vitro binding and internalization were tested on LNCaP cells. The stability was tested in human serum.
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(2014-08-15) Results: The synthesis of the precursor was successful as well as the fully automated labelling, which resulted in a radiochemical yield of >70% and a radiochemical purity of >99%. The tracer is highly hydrophilic and demonstrated high stability. The binding and internalization in vitro were highly specific. First-in-man results of two patients with metastatic prostate cancer are presented.
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A Convenient Synthesis for HBED-CC-tris(tert-butyl ester) - Thieme Connect
Then, the combined organic phases were dried over sodium sulfate, filtered and the solvent was removed under reduced pressure to give product 4 as an orange oil (quantitative yield). ... H NMR (400.13 MHz, CDCl3, 25 °C): δ = 8.32 (s, 1 H, CCHN), 7.15 (dd, 3 J H–H = 8.4 Hz, 4 J H–H = 2.2 Hz, 1 H, CHCHCCH), 7.09 (d, 4 J H–H = 2.2 Hz, 1 H, CCHC), 6.90 (d, 3 J H–H = 8.4 Hz, 1 H, CHCHCCH), 4.72 (br s, 1 H, NH), 3.70 (t, 3 J H–H = 5.7 Hz, 2 H, CH 2CH2NHBoc), 3.66 (s, 3 H, OCH3), 3.45 (m, 2 H, CH2CH 2NHBoc), 2.90 (t, 3 J H–H = 7.7 Hz, 2 H, CH 2CH2CO2), 2.60 (t, 3 J H–H = 7.7 Hz, 2 H, CH2CH 2CO2), 1.43 (s, 9 H, C(CH3)3) ppm.
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Mp 190–191 °C. ... H NMR (400.13 MHz, D2O, 25 °C): δ = 7.24 (m, 2 H, CHCHCCH), 6.94 (d, 3 J H–H = 9.0 Hz, 1 H, CHCHCCH), 4.31 (s, 2 H, BnCH 2), 3.66 (s, 3 H, OCH 3), 3.45 (m, 4 H, CH 2CH 2NH), 2.89 (t, 3 J H–H = 7.3 Hz, 2 H, CH 2CH2CO2), 2.70 (t, 3 J H–H = 7.3 Hz, 2 H, CH2CH 2CO2). ... C{1H} NMR (100.61 MHz, D2O, 25 °C): δ = 176.50 (CO2CH3), 153.48 (COH), 132.68 (CHCHCCH), 131.49 (CCHC), 131.42 (CHCHCCH), 116.80 (CCH2N), 115.70 (CHCHCCH), 52.16 (CO2 CH3),47.42 (Bn CH2), 43.48 (ArCH2NHCH2), 35.45 (CH2NH2), 35.40 (CH2 CH2CO2), 29.25 (CH2CH2CO2) ppm. Anal. Calcd.
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By removal of the solvent under reduced pressure white solid 10 was obtained in quantitative yield. Mp 74–76 °C. ... H NMR (400.13 MHz, CDCl3, 25 °C): δ = 6.98 (d, 3 J H–H = 8.2 Hz, 2 H, CHCHC-(CH2)2CO2Me and CHCHC-(CH2)2CO2 t-Bu), 6.80 (br s, 2 H, CCHC-(CH2)2CO2Me and CCHC-(CH2)2CO2 t-Bu), 6.73 (dd, 3 J H–H = 8.2 Hz, 4 J H–H = 2.2 Hz, 2 H, CHCHC-(CH2)2CO2Me and CHCHC-(CH2)2CO2 t-Bu), 3.94 (s, 2 H, BnCH 2), 3.65 (s, 3 H, OCH 3), 2.81 (m, 8 H, NH(CH 2)2NH, CH 2CH2CO2Me and CH 2CH2CO2 t-Bu), 2.56 (t, 3 J H–H = 7.5 Hz, 2 H, CH2CH 2CO2Me), 2.50 (t, 3 J H–H = 7.8 Hz, 2 H, CH2CH 2CO2 t-Bu), 1.41 (s, 9 H, C(CH 3)3).
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The reaction mixture stirred for 3.5 h under reflux conditions. It was cooled to room temperature, filtered and the solvent was removed under reduced pressure. Then the residue was dissolved in methanol (B129727) (15 mL), followed by dilution with water (10 mL). To this mixture was added sodium hydroxide (B78521) solution (4 M, 5 mL) slowly. After being stirred for 1 h, the reaction mixture was cooled in an ice-bath and the pH was adjusted to 5–6 with HCl (0.5 M, ca ...
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HBED-CC is a bifunctional complexing agent that, at ambient temperature, tightly chelates the trivalent radiometal 68Ga (T1/2 = 68 min). This complexing agent has attracted a lot of interest in tumor imaging applications. Depending on the chemical structure, different HBED-CC variants may be employed as radiolabeling precursor for the synthesis of desired radiopharmaceuticals. In this context, HBED-CC-tris(tert-butyl ester) is the only known monovalent variant of HBED-CC which is ...
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Synthesis and evaluation of 68 Ga-HBED-CC-EDBE-folate for positron-emission tomography imaging of overexpressed folate receptors on CT26 tumor cells - PubMed
The 68 Ga is a positron-emitting radionuclide that can be combined with bifunctional chelating agents and bioactive substances for use as positron-emission tomography (PET) diagnostic agents. The HBED-CC is an acyclic chelating agent that is rapidly labeled with 68 Ga under mil …
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The HBED-CC-EDBE-folate (HCEF) precursor was readily labeled with 68 Ga in 5 minutes at room temperature (98% radiochemical yield; 99% radiochemical purity after isolation). In cellular uptake tests, higher uptakes of 68 Ga-HCEF were observed for the CT26 and KB cell lines (which express folate receptors) than for the A549 cell line (which does not). Finally, in vivo micro-PET measurements over 2 hours of binding in BALB/c mice into which CT26 tumors had been transplanted showed the selective accumulation of 68 Ga-HCEF in the folate receptor-expressing CT26 tumors.
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Because folic acid strongly binds to folate receptors that are overexpressed on the surfaces of many types of cancer cells, it was coupled with HBED-CC through a small polyethylene (B3416737) glycol-based linker (EDBE) to generate an active, receptor-selective targeting system.
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The 68 Ga is a positron-emitting radionuclide that can be combined with bifunctional chelating agents and bioactive substances for use as positron-emission tomography (PET) diagnostic agents. The HBED-CC is an acyclic chelating agent that is rapidly labeled with 68 Ga under mild conditions. To target cancer cells, bioactive substances can be conjugated to the carboxyl terminus of HBED-CC.
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Synthesis of HBED-CC-tris(tert-butyl ester) using a solid phase and a microwave reactor
(2025-08-06) The synthesis of PSMA-11 started with the formation of the di-tert-butyl 2-isocyanatopentanedioate with a reaction of di-tert-butyl 2-aminopentanedioate and triphosgene (B27547) in DIPEA and CH 2 Cl 2 (5). The next steps of synthesis were carried out according to literature published in 2021 (6) . HBED-CC chelator was coupled to the peptide in the form of protected HBED-CC(tBu) 3 (6). ... ... The next steps of synthesis were carried out according to literature published in 2021 (6). HBED-CC chelator was coupled to the peptide in the form of protected HBED-CC(tBu) 3 (6) . In this step, as a major solvent, dichloromethane (B109758) was used. ... ...
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(2025-08-06) N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) belongs to the acyclic, bifunctional complexing compounds used mainly for radiolabeling with gallium-68 (B1239309) (⁶⁸Ga). Due to the high stability of the ⁶⁸Ga³⁺complex, HBED-CC is well known for its rapid and efficient labeling at ambient temperature and the high stability of the complexes in vivo. The HB